5,9-Dimethyl-8-decen-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84878-52-4 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
5,9-dimethyldec-8-en-4-ol |
InChI |
InChI=1S/C12H24O/c1-5-7-12(13)11(4)9-6-8-10(2)3/h8,11-13H,5-7,9H2,1-4H3 |
InChI Key |
WALJOKOFEWERTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)CCC=C(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5,9 Dimethyl 8 Decen 4 Ol
Retrosynthetic Analysis and Strategic Disconnections for 5,9-Dimethyl-8-decen-4-ol
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed based on well-established chemical reactions.
The primary functional group is a secondary alcohol, which immediately suggests its formation from the reduction of a ketone or the reaction of an aldehyde with an organometallic reagent. The carbon-carbon bond adjacent to the alcohol (C4-C5) and the double bond (C8=C9) are key features to consider for strategic disconnections.
Disconnection A: Grignard-type Reaction
A primary retrosynthetic disconnection can be made at the C4-C5 bond. This bond can be formed by the nucleophilic attack of an organometallic reagent on an aldehyde. This leads to two potential pathways:
Pathway A1: Disconnecting the bond between C4 and C5 suggests a reaction between a 4-methylpentyl magnesium halide (a Grignard reagent) and butanal.
Pathway A2: Alternatively, a propyl magnesium halide could react with 5,9-dimethyl-8-decenal.
Disconnection B: Wittig-type Reaction
Another strategic disconnection involves the formation of the C8=C9 double bond. A Wittig reaction or a related olefination reaction is a common method for creating carbon-carbon double bonds. This approach would involve the reaction of a phosphonium ylide with a ketone or aldehyde. For instance, an ylide derived from a phosphonium salt containing the C1-C8 fragment could react with acetone to form the C8=C9 double bond.
Disconnection C: Aldol-type Reaction
An aldol condensation approach could also be envisioned, where a key C-C bond is formed, followed by dehydration and reduction steps to yield the target alcohol.
These disconnections provide a roadmap for potential synthetic routes, which are further elaborated in the classical synthesis section.
Classical Organic Synthesis Approaches to this compound
Based on the retrosynthetic analysis, several classical multi-step synthetic sequences can be proposed. These routes focus on the construction of the carbon backbone, the introduction of the hydroxyl group, and the formation of the terminal double bond.
A plausible multi-step synthesis, based on a Grignard reaction, is outlined below. This approach builds the carbon skeleton sequentially.
| Step | Reaction Type | Reactants | Reagents and Conditions | Product |
| 1 | Grignard Reaction | 1-bromo-3-methylbutane, Magnesium, Butanal | 1. Mg, Diethyl ether 2. Butanal 3. H3O+ (workup) | 5-Methyl-4-octanol |
| 2 | Oxidation | 5-Methyl-4-octanol | Pyridinium chlorochromate (PCC), Dichloromethane | 5-Methyl-4-octanone |
| 3 | Grignard Reaction | 5-Methyl-4-octanone, 3-methyl-2-butenyl magnesium bromide | 1. 3-methyl-2-butenyl magnesium bromide, THF 2. H3O+ (workup) | This compound |
Throughout the synthesis, functional group interconversions are critical. For instance, the oxidation of a secondary alcohol to a ketone is a key step to allow for the introduction of the final portion of the carbon skeleton. The choice of oxidizing agent is important to avoid over-oxidation or side reactions.
The formation of the olefin (the C=C double bond) is another crucial transformation. In the proposed Grignard route, the olefin is introduced as part of the Grignard reagent itself. Alternatively, if a different strategy were employed, a terminal alkyne could be introduced and then selectively reduced to the corresponding alkene. Another common method for olefin synthesis is the Wittig reaction, which would involve the reaction of a suitable phosphonium ylide with a ketone.
Temperature: Grignard reactions are typically initiated at room temperature and may require cooling to control the exothermic reaction.
Solvent: The choice of solvent is critical for the solubility of reagents and the stabilization of intermediates. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used for Grignard reactions.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.
Purification Methods: Each intermediate in the synthetic sequence would likely require purification, for example, by column chromatography, to remove byproducts and unreacted starting materials. This ensures the purity of the substrate for the subsequent step.
Chemoenzymatic and Biocatalytic Synthesis of this compound
Biocatalysis offers a green and highly selective alternative to classical organic synthesis. Enzymes can operate under mild conditions and often provide exquisite control over stereochemistry, which is a significant advantage for the synthesis of chiral molecules like this compound.
The synthesis of this compound via a biocatalytic route would likely involve a ketoreductase (KRED) or an alcohol dehydrogenase (ADH) for the stereoselective reduction of a precursor ketone, 5,9-dimethyl-8-decen-4-one. The selection of the appropriate enzyme is the most critical step.
Screening for Ketoreductase Activity:
A typical screening process would involve testing a library of commercially available or proprietary ketoreductases for their ability to reduce the prochiral ketone to the desired alcohol enantiomer. The screening would be monitored by chiral chromatography (e.g., chiral HPLC or GC) to determine both the conversion and the enantiomeric excess (e.e.) of the product.
Potential Enzymes for the Synthesis of this compound:
| Enzyme Class | Enzyme Source (Example) | Cofactor | Reaction Catalyzed | Desired Outcome |
| Ketoreductase (KRED) | Candida sp., Pichia sp. | NADPH/NADH | Reduction of 5,9-dimethyl-8-decen-4-one | High conversion and high enantiomeric excess of (R)- or (S)-5,9-Dimethyl-8-decen-4-ol |
| Alcohol Dehydrogenase (ADH) | Saccharomyces cerevisiae (Baker's yeast), Lactobacillus sp. | NADPH/NADH | Reduction of 5,9-dimethyl-8-decen-4-one | Stereoselective production of one enantiomer of the target alcohol |
| Lipase | Candida antarctica Lipase B (CAL-B) | None | Kinetic resolution of racemic this compound via acylation | Separation of enantiomers, yielding one enantiomer of the alcohol and the other as an ester |
Kinetic Resolution Using Lipases:
An alternative chemoenzymatic strategy is the kinetic resolution of a racemic mixture of this compound, which could be prepared by a classical, non-stereoselective method. A lipase, such as Candida antarctica Lipase B (CAL-B), could be used to selectively acylate one of the enantiomers, allowing for the separation of the unreacted alcohol enantiomer from the acylated enantiomer. The choice of acyl donor and solvent can significantly influence the efficiency and selectivity of the resolution.
The integration of biocatalytic steps into the synthesis of this compound has the potential to provide a more sustainable and efficient route to enantiomerically pure forms of this compound.
Biocatalytic Reaction Optimization in Organic Media
Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral alcohols. The preparation of this compound can be envisioned through the asymmetric reduction of the corresponding prochiral ketone, 5,9-dimethyl-8-decen-4-one. This transformation is often carried out using alcohol dehydrogenases (ADHs) which utilize nicotinamide cofactors (NADH or NADPH) as the reducing agent wisdomlib.org. To make the process economically viable, an in-situ cofactor regeneration system is typically employed, often using a sacrificial alcohol like isopropanol wisdomlib.org.
The optimization of such a biocatalytic reduction in organic media is crucial for achieving high yield and enantioselectivity. Key parameters include the choice of enzyme, solvent, water activity, and temperature. Organic solvents are often preferred to enhance the solubility of hydrophobic substrates like 5,9-dimethyl-8-decen-4-one. The nature of the organic solvent can significantly impact enzyme activity and stability acs.org.
Table 1: Hypothetical Optimization of Biocatalytic Reduction of 5,9-Dimethyl-8-decen-4-one
| Enzyme | Solvent | Water Activity (aw) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| ADH from L. kefir | Hexane | 0.5 | 30 | 85 | 92 (R) |
| ADH from R. erythropolis | Hexane | 0.5 | 30 | 92 | 95 (S) |
| ADH from R. erythropolis | Toluene | 0.5 | 30 | 75 | 94 (S) |
| ADH from R. erythropolis | Hexane | 0.7 | 30 | 88 | 90 (S) |
| ADH from R. erythropolis | Hexane | 0.5 | 40 | 95 | 93 (S) |
Stereoselective Enzymatic Routes to this compound
For the production of enantiomerically pure this compound from a racemic mixture, enzymatic kinetic resolution (EKR) is a highly effective strategy rsc.org. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer (as the alcohol) researchgate.net.
A common approach involves transesterification using a lipase, such as Candida antarctica lipase B (CALB), and an acyl donor, like vinyl acetate, in a non-polar organic solvent researchgate.net. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme. High E-values are desirable for obtaining products with high enantiomeric excess (ee) researchgate.net. For secondary allylic alcohols, lipases have demonstrated excellent enantioselectivities nih.gov.
In a dynamic kinetic resolution (DKR) process, the unreacted enantiomer is racemized in situ by a second catalyst, typically a ruthenium complex. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product mdpi.com.
Table 2: Potential Lipase Screening for Kinetic Resolution of (±)-5,9-Dimethyl-8-decen-4-ol
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | eealcohol (%) | eeester (%) | Configuration of Unreacted Alcohol |
|---|---|---|---|---|---|---|
| Candida antarctica (CALB, Novozym® 435) | Vinyl Acetate | Hexane | 50 | >99 | 98 | (S) |
| Pseudomonas cepacia | Isopropenyl Acetate | Toluene | 48 | 95 | 92 | (S) |
| Rhizomucor miehei | Vinyl Acetate | Hexane | 52 | 90 | 88 | (R) |
| Candida rugosa | Ethyl Acetate | Diisopropyl Ether | 45 | 85 | 80 | (S) |
Catalytic Systems and Their Application in this compound Synthesis
Acid-Catalyzed Reactions in Forming the Carbon Skeleton
While the carbon skeleton of this compound can be formed via nucleophilic addition, acid-catalyzed reactions are more relevant to its subsequent transformations. Due to its structural analogy to acyclic terpene alcohols like geraniol and nerol, this compound is expected to undergo intramolecular cyclization in the presence of acid catalysts researchgate.netscispace.com.
The reaction is initiated by the protonation of the terminal double bond, leading to the formation of a tertiary carbocation. This carbocation can then be attacked by the hydroxyl group, acting as an intramolecular nucleophile. Depending on the conformation of the carbon chain during cyclization, this can lead to the formation of five- or six-membered cyclic ethers, such as substituted tetrahydrofurans or tetrahydropyrans acs.orgoup.com. The specific product distribution would be influenced by the nature of the acid catalyst (Brønsted or Lewis acid), solvent, and reaction temperature oup.com. For instance, Brønsted acids are known to catalyze the cyclization of similar cyclopropyl methanols to form halohydrofurans in the presence of a halide source acs.org.
Metal-Catalyzed Coupling and Functionalization Strategies
The allylic alcohol moiety in this compound allows for its direct use in various metal-catalyzed cross-coupling reactions, where the hydroxyl group can act as a leaving group, often after in situ activation. This approach is highly atom-economical as it avoids the pre-functionalization of the alcohol to a halide or sulfonate rsc.org.
Palladium(0) catalysts, in particular, have been shown to be effective for the direct cross-coupling of allylic alcohols with aryl- and alkenylboronic acids rsc.orgrsc.org. This reaction provides a direct route to introduce new carbon-carbon bonds at the C4 position. Similarly, nickel catalysts can facilitate the cross-coupling of allylic alcohols with organozinc reagents acs.org. These transformations offer powerful methods for the further functionalization of the this compound scaffold. Stereoselective versions of these reactions can also provide access to enantioenriched homoallylic amines through coupling with imines nih.gov.
Mechanistic Insights into Catalytic Cycles
The mechanisms of the aforementioned catalytic transformations are well-established for analogous systems.
Enzymatic Kinetic Resolution: In a lipase-catalyzed acylation, the alcohol binds to the active site of the enzyme (e.g., the serine hydrolase active site of CALB). One enantiomer fits more favorably, allowing for the nucleophilic attack of its hydroxyl group on the acyl-enzyme intermediate, which is formed from the reaction of the lipase with the acyl donor. This results in the formation of the corresponding ester and regeneration of the enzyme. The other enantiomer binds less productively, reacting at a much slower rate.
Acid-Catalyzed Cyclization: The mechanism begins with the protonation of the C8-C9 double bond by a Brønsted acid, which follows Markovnikov's rule to form a more stable tertiary carbocation at C9. The hydroxyl group at C4 then acts as an internal nucleophile, attacking the carbocation. A subsequent deprotonation of the oxonium ion intermediate yields the final cyclic ether product scispace.comresearchgate.net. The stereochemistry of the final product is determined by the transition state geometry of the cyclization step researchgate.net.
Palladium-Catalyzed Cross-Coupling: The catalytic cycle for the cross-coupling of an allylic alcohol typically begins with the coordination of the palladium(0) catalyst to the double bond of the alcohol. Oxidative addition then occurs, where the C-O bond is cleaved to form a (π-allyl)palladium(II) intermediate youtube.com. This step is often facilitated by a Lewis acid co-catalyst that activates the hydroxyl group. Subsequently, transmetalation with the organoboron or organozinc reagent occurs, where the organic group is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst youtube.com.
Stereochemical Investigations and Enantioselective Synthesis of 5,9 Dimethyl 8 Decen 4 Ol
Chiral Center Identification and Stereoisomerism of 5,9-Dimethyl-8-decen-4-ol
This compound is a chiral molecule possessing multiple elements of stereoisomerism that contribute to a variety of unique spatial arrangements.
The structure of this compound contains two stereocenters, located at the C4 and C5 positions of the decene backbone. The carbon atom at the C4 position is bonded to a hydroxyl group, a hydrogen atom, a propyl group, and the rest of the carbon chain. The carbon at the C5 position is attached to a methyl group, a hydrogen atom, and two different segments of the carbon chain.
The presence of these two chiral centers means that a total of four distinct stereoisomers can exist. These stereoisomers are organized into two pairs of enantiomers:
(4R, 5R)-5,9-Dimethyl-8-decen-4-ol and (4S, 5S)-5,9-Dimethyl-8-decen-4-ol
(4R, 5S)-5,9-Dimethyl-8-decen-4-ol and (4S, 5R)-5,9-Dimethyl-8-decen-4-ol
The relationship between any isomer from the first pair and any isomer from the second pair is diastereomeric. Diastereomers have different physical properties and can be separated by standard laboratory techniques such as chromatography.
| Stereoisomer Configuration | Relationship |
| (4R, 5R) and (4S, 5S) | Enantiomers |
| (4R, 5S) and (4S, 5R) | Enantiomers |
| (4R, 5R) and (4R, 5S) | Diastereomers |
| (4R, 5R) and (4S, 5R) | Diastereomers |
| (4S, 5S) and (4R, 5S) | Diastereomers |
| (4S, 5S) and (4S, 5R) | Diastereomers |
Geometric isomerism, often referred to as cis-trans or E/Z isomerism, arises from restricted rotation around a double bond. For this type of isomerism to occur, each carbon atom of the double bond must be attached to two different groups. In the case of this compound, the double bond is located between the C8 and C9 carbons. The C9 carbon is bonded to two identical methyl groups. Because the substituents on the C9 carbon are the same, there is no possibility for geometric isomerism around this double bond. Therefore, this compound exists only as a single geometric form.
Asymmetric Synthesis Strategies for Enantiomerically Pure this compound
The synthesis of single enantiomers of chiral molecules is a significant goal in organic chemistry. nih.gov Various methods have been developed to achieve high levels of enantioselectivity.
Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a precursor molecule could be attached to a chiral auxiliary, such as one of Evans' oxazolidinones. researchgate.net This would allow for a diastereoselective alkylation or aldol reaction to set one of the chiral centers. After the desired stereochemistry is established, the auxiliary is cleaved to yield the enantiomerically enriched product. This method provides a reliable way to form specific stereoisomers by leveraging the well-defined steric environment created by the auxiliary.
Modern synthetic chemistry increasingly relies on catalytic methods to produce enantiomerically pure compounds.
Metal-Catalyzed Reactions : Transition metal complexes featuring chiral ligands are widely used to catalyze enantioselective reactions. For a molecule like this compound, a key step could involve the asymmetric reduction of a corresponding ketone precursor using a chiral catalyst, such as a ruthenium- or rhodium-based complex. Alternatively, an enantioselective allylation or alkylation of a suitable aldehyde could establish one of the stereocenters with high fidelity.
Organocatalysis : This field uses small, chiral organic molecules to catalyze asymmetric transformations. For instance, a chiral primary amine catalyst could be used for the enantioselective conjugate addition of an aldehyde to a nitroalkene, a reaction that could be adapted to build the backbone of this compound. Proline and its derivatives are also common organocatalysts for asymmetric aldol reactions, which could be employed to construct the C4-C5 bond with the desired stereochemistry.
Chemoenzymatic methods combine the high selectivity of enzymes with the versatility of chemical catalysts.
Kinetic Resolution (KR) : In a kinetic resolution of racemic this compound, an enzyme, typically a lipase such as Candida antarctica lipase B (CALB), selectively catalyzes the acylation of one enantiomer over the other. This process results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated. The major drawback of KR is that the maximum theoretical yield for a single enantiomer is 50%.
Dynamic Kinetic Resolution (DKR) : DKR overcomes the 50% yield limitation of traditional KR. nih.govresearchgate.netmdpi.com This process combines the enzymatic resolution step with an in situ racemization of the slower-reacting enantiomer. nih.govnih.gov A metal catalyst, often a ruthenium complex like the Shvo or Bäckvall catalyst, is used to continuously interconvert the alcohol enantiomers. nih.gov As the enzyme selectively acylates one enantiomer, the racemization catalyst replenishes the consumed enantiomer from the remaining pool. This allows for the theoretical conversion of the entire racemic starting material into a single, enantiomerically pure product, often with yields approaching 100%. nih.govsemanticscholar.org This synergistic approach is a highly efficient method for producing enantiopure alcohols. nih.govnih.gov
Control and Determination of Stereochemical Purity in this compound Derivatives
The biological activity of pheromones and their analogues is often highly dependent on their stereochemistry. Therefore, rigorous control and accurate determination of the stereochemical purity of synthetic this compound and its derivatives are critical for ensuring their efficacy and for conducting meaningful biological studies. The synthesis of stereoisomerically pure compounds necessitates precise control over each stereocenter, and the verification of this purity relies on sophisticated analytical techniques capable of distinguishing between enantiomers and diastereomers.
Control of Stereochemical Purity
The control of stereochemistry in the synthesis of this compound derivatives is typically achieved through enantioselective or diastereoselective reactions. The choice of chiral starting materials, catalysts, and reagents is paramount in directing the formation of the desired stereoisomer. For instance, in the synthesis of related pheromones like (4R,8R)‐4,8‐dimethyldecanal, asymmetric methylation and the use of a chiral pool strategy have been successfully employed to establish the required stereocenters. This approach involves utilizing a readily available enantiomerically pure starting material to introduce one or more stereocenters into the target molecule.
During a multi-step synthesis, it is crucial to monitor the stereochemical integrity of the intermediates. This is often accomplished by analyzing the diastereomeric or enantiomeric excess at various stages. Any loss of stereochemical purity can be addressed by purification techniques such as chromatography or crystallization of diastereomeric derivatives. For example, diastereomeric salts can be formed by reacting a racemic intermediate with a chiral resolving agent, allowing for their separation by crystallization.
Determination of Stereochemical Purity
The determination of the stereochemical purity of the final this compound derivatives and their precursors is predominantly carried out using chromatographic and spectroscopic methods.
Gas Chromatography (GC) on Chiral Stationary Phases (CSPs):
Gas chromatography is a powerful technique for the separation and quantification of volatile chiral compounds. gcms.cznih.govresearchgate.net The separation of enantiomers is achieved by using capillary columns coated with a chiral stationary phase (CSP). gcms.cznih.gov For compounds structurally similar to this compound, such as the pheromone component 4,8-dimethyldecanal, cyclodextrin-based CSPs have proven to be effective. researchgate.net
Specifically, octakis-(2,3-di-O-methoxymethyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin has been successfully used as a CSP for the enantioselective GC analysis of the four stereoisomers of 4,8-dimethyldecanal. researchgate.net This type of stationary phase creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, their separation. The successful separation of these stereoisomers allows for the determination of the enantiomeric excess (e.e.) and the diastereomeric ratio of the synthetic product.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While standard NMR spectroscopy cannot distinguish between enantiomers, it is a valuable tool for determining diastereomeric purity. Furthermore, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can enable the determination of enantiomeric purity by NMR. Upon reaction with a CDA, enantiomers are converted into diastereomers, which exhibit distinct signals in the NMR spectrum.
For certain derivatives, stereochemical analysis can be aided by techniques such as through-space ¹H–¹⁹F spin–spin couplings in trifluoroacetamide derivatives, which can help in elucidating the conformational properties and establishing the stereochemistry of the molecule.
The following table summarizes the analytical methods used for the determination of stereochemical purity in derivatives related to this compound.
| Analytical Technique | Method | Application | Reference |
| Gas Chromatography (GC) | Enantioselective analysis on a chiral stationary phase (CSP) | Separation and quantification of all four stereoisomers of 4,8-dimethyldecanal. | researchgate.net |
| GC-MS | Analysis using a CSP | Identification and quantification of chiral compounds in complex mixtures. | researchgate.net |
| NMR Spectroscopy | Analysis of diastereomeric derivatives (e.g., trifluoroacetamides) | Determination of diastereomeric purity and conformational analysis. |
Advanced Analytical Characterization Techniques for 5,9 Dimethyl 8 Decen 4 Ol
Spectroscopic Analysis for Structural Elucidation of 5,9-Dimethyl-8-decen-4-ol
Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, can provide a complete structural assignment for this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons on the carbon bearing the hydroxyl group (carbinol proton), the vinylic proton, and the various methyl and methylene (B1212753) groups throughout the aliphatic chain. The approximate predicted chemical shifts (δ) in parts per million (ppm) are detailed in the table below.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., sp³, sp², carbinol). As the molecule lacks symmetry, a total of 12 distinct signals are expected in the ¹³C NMR spectrum.
Predicted NMR Data for this compound
| ¹H NMR Predicted Chemical Shifts | ¹³C NMR Predicted Chemical Shifts | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Carbon Assignment | Predicted δ (ppm) |
| -OH | ~1.5-2.5 | Broad Singlet | C1 (CH₃) | ~17-18 |
| H-10 (CH₃) | ~0.9 | Triplet | C2 (CH₃) | ~25-26 |
| H-11 (CH₃) | ~0.9 | Doublet | C3 (CH₂) | ~20-30 |
| H-12 (CH₃) | ~1.6 | Singlet | C4 (CH-OH) | ~65-75 |
| H-1 (CH₃) | ~1.7 | Singlet | C5 (CH) | ~35-45 |
| H-2/H-3 (CH₂) | ~1.2-1.6 | Multiplet | C6 (CH₂) | ~25-35 |
| H-5 (CH₂) | ~1.2-1.6 | Multiplet | C7 (CH₂) | ~25-35 |
| H-6 (CH) | ~1.8-2.0 | Multiplet | C8 (=CH) | ~120-130 |
| H-7 (CH₂) | ~1.9-2.1 | Multiplet | C9 (=C) | ~130-140 |
| H-4 (CH-OH) | ~3.5-3.8 | Multiplet | C10 (CH₃) | ~10-15 |
| H-8 (=CH) | ~5.1 | Triplet | C11 (CH₃) | ~20-25 |
| C12 (CH₃) | ~20-25 |
2D NMR Spectroscopy: To confirm the assignments made from 1D spectra, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, establishing the connectivity between adjacent protons, for instance, between the H-4 carbinol proton and the protons on C-3 and C-5.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity of quaternary carbons (like C-9) and piecing together the entire molecular skeleton.
Both Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques used to identify the functional groups within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum for this compound would be dominated by a strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol group. Other key absorptions include C-H stretches for the sp³ and sp² hybridized carbons, the C=C stretch of the alkene, and the C-O stretch of the secondary alcohol.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. libretexts.org While the O-H stretch is typically weak in Raman spectra, the C=C double bond gives a strong and characteristic signal. The aliphatic C-H and C-C bonds also produce distinct signals, providing a fingerprint of the hydrocarbon backbone. rsc.orgs-a-s.org
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| O-H (Alcohol) | Stretch | 3200 - 3600 | Strong, Broad | Weak |
| C-H (sp² on alkene) | Stretch | 3010 - 3095 | Medium | Medium |
| C-H (sp³ on alkane) | Stretch | 2850 - 2960 | Strong | Strong |
| C=C (Alkene) | Stretch | 1640 - 1680 | Medium to Weak | Strong |
| C-H | Bend | 1375 - 1465 | Medium | Medium |
| C-O (Secondary Alcohol) | Stretch | 1000 - 1260 | Strong | Weak |
Chromatographic Methods for Separation, Identification, and Quantification
Chromatographic techniques are essential for isolating this compound from reaction mixtures or natural extracts, identifying its presence, and determining its concentration.
Gas Chromatography (GC): As a volatile alcohol, this compound is well-suited for analysis by Gas Chromatography. mendeley.comphytojournal.com The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A non-polar or mid-polar column (e.g., one with a 5% phenyl polysiloxane stationary phase) is typically used.
Flame Ionization Detector (FID): Provides excellent sensitivity and a wide linear range for quantification.
Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides identification based on the molecule's mass spectrum, which serves as a chemical fingerprint. researchgate.net
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples, GCxGC offers significantly enhanced separation power and peak capacity. phenomenex.com This technique uses two columns with different stationary phases (e.g., non-polar followed by polar) connected by a modulator. This allows for the separation of compounds that might co-elute in a single-dimension GC analysis, providing a much more detailed chemical profile of the sample.
High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. For a relatively non-polar molecule like this compound, reversed-phase HPLC (using a C18 or C8 column with a polar mobile phase like methanol/water or acetonitrile/water) would be the method of choice.
A significant challenge for analyzing this compound by HPLC is its lack of a strong ultraviolet (UV) chromophore, making detection with standard UV-Vis detectors difficult and insensitive. veeprho.comnu.edu.om Alternative detection methods are often required:
Refractive Index Detector (RID): A universal detector, but it has limited sensitivity and is incompatible with gradient elution.
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are near-universal detectors that are more sensitive than RID and compatible with gradient elution, making them suitable for non-chromophoric analytes. researchgate.netresearchgate.net
Mass Spectrometry (LC-MS): Provides high sensitivity and structural information for confident identification.
To overcome the analytical challenges associated with the hydroxyl group and the lack of a chromophore, derivatization is a common and effective strategy. libretexts.org This involves chemically modifying the molecule to improve its analytical properties. hta-it.com
For GC Analysis: The polar hydroxyl group can cause peak tailing and reduce volatility. Silylation is the most common derivatization technique to address this. The alcohol is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI), to convert the -OH group into a non-polar, more volatile, and thermally stable trimethylsilyl (B98337) (-O-Si(CH₃)₃) ether. phenomenex.comwikipedia.org This results in improved chromatographic peak shape and reproducibility. researchgate.net
For HPLC Analysis: To enable sensitive UV or fluorescence detection, a chromophoric or fluorophoric tag is attached to the molecule. nu.edu.om This is typically achieved by reacting the hydroxyl group of this compound with a derivatizing agent. tandfonline.comnih.gov
UV Derivatization: Reagents like benzoyl chloride or phthalic anhydride (B1165640) react with the alcohol to form an ester that contains an aromatic ring, which strongly absorbs UV light. libretexts.org
Fluorescence Derivatization: For even higher sensitivity, reagents that introduce a fluorescent group, such as dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), can be used.
These derivatization strategies significantly expand the utility of both GC and HPLC for the robust and sensitive analysis of this compound. tandfonline.com
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for the identification and structural elucidation of organic molecules. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers exceptional selectivity and sensitivity for the analysis of individual components within a complex mixture. In this technique, the gas chromatograph first separates volatile compounds based on their physicochemical properties. The separated compounds then enter the mass spectrometer.
For the analysis of this compound, the initial mass spectrometer (MS1) would select the molecular ion ([M]+•) or a prominent fragment ion. This precursor ion is then subjected to collision-induced dissociation, breaking it into smaller, characteristic product ions. The second mass spectrometer (MS2) analyzes these product ions, generating a fragmentation spectrum that serves as a unique "molecular fingerprint." This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for trace-level quantification.
While a standard electron ionization mass spectrum for this compound is available in spectral libraries like the NIST Chemistry WebBook, a detailed GC-MS/MS study provides more definitive structural information. nist.gov The fragmentation pattern is dictated by the molecule's structure, with common cleavage points occurring at the alcohol functional group and along the aliphatic chain.
| Mass-to-Charge Ratio (m/z) | Plausible Ion Fragment | Structural Origin |
|---|---|---|
| 184 | [C12H24O]+• | Molecular Ion |
| 169 | [M - CH3]+ | Loss of a methyl group |
| 166 | [M - H2O]+• | Loss of water from the alcohol |
| 123 | [C9H15]+ | Cleavage adjacent to the hydroxyl group |
| 73 | [C4H9O]+ | Cleavage at the C4-C5 bond (alpha-cleavage) |
| 69 | [C5H9]+ | Allylic cleavage near the double bond |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental formula of a compound. Unlike nominal mass spectrometers, which measure mass to the nearest integer, HRMS instruments can measure mass to several decimal places. This high precision allows for the calculation of a compound's exact mass.
The elemental formula of this compound is C12H24O. By comparing the experimentally measured exact mass from an HRMS analysis to the theoretically calculated mass, the elemental composition can be confirmed with a high degree of confidence, typically within a few parts per million (ppm). This capability is crucial for identifying unknown compounds or confirming the identity of synthesized molecules.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C12H24O | nist.gov |
| Calculated Monoisotopic Mass | 184.182715 Da | nist.gov |
| Typical HRMS Measured Mass | ~184.1827 Da | N/A |
| Typical Mass Accuracy | < 5 ppm | N/A |
Olfactometric Detection in Chemo-Sensory Research
Understanding the sensory properties of a volatile compound is critical in fields such as flavor and fragrance science. Olfactometric techniques directly link chemical identity with human sensory perception.
Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique where the effluent from a gas chromatograph is split between a conventional detector (like a mass spectrometer or flame ionization detector) and a sniffing port. A trained human assessor at the sniffing port evaluates the odor of the compounds as they elute from the GC column.
This method allows for the identification of odor-active compounds in a mixture, even those present at concentrations too low to be detected by instrumental means. The assessor records the retention time and provides a description of the perceived aroma. This creates an "aromagram," which profiles the odorants in a sample. Applying GC-O to a sample containing this compound would determine its specific odor character and its odor detection threshold.
The perceived odor of a molecule is intrinsically linked to its chemical structure. Factors such as molecular size, shape, functional groups, and the presence of double bonds all influence how a molecule interacts with olfactory receptors in the human nose. perfumerflavorist.com
For this compound, its structure suggests several potential odor characteristics. Long-chain aliphatic alcohols are often associated with waxy, fatty, or green aroma notes. frontiersin.orgnih.gov The C12 carbon backbone places it in a range with many known fragrance ingredients. The presence of the hydroxyl (-OH) group is a key osmophore (odor-conferring feature) common to many floral and fruity scents. nih.gov Furthermore, its structural similarity to other known fragrance compounds, such as the related aldehyde 5,9-dimethyl-4,8-decadienal (B1617207) (described as having citrus, floral, and marine notes), suggests a complex and potentially pleasant aroma profile. chemicalbook.comgoogle.com Establishing a precise structure-activity relationship requires direct sensory data from GC-O analysis. oup.com
X-ray Diffraction for Crystalline Derivatives and Analogues
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. wikipedia.org It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
Since this compound is a liquid or low-melting solid at room temperature, it is not directly suitable for single-crystal X-ray diffraction analysis. However, the technique can be applied to a solid, crystalline derivative of the molecule. A common strategy is to react the alcohol with a carboxylic acid, such as benzoic acid, to form a solid ester (e.g., 5,9-Dimethyl-8-decen-4-yl benzoate).
Growing a suitable single crystal of this derivative and analyzing it by X-ray diffraction would yield a detailed structural model. This would unambiguously determine the stereochemistry at the chiral center (C4) and provide precise geometric data for the entire molecule. This information is invaluable for computational modeling and for understanding how the molecule's shape influences its biological or sensory activity.
| Structural Parameter | Type of Information Provided | Significance |
|---|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit | Fundamental crystal packing information |
| Space Group | Symmetry elements within the crystal | Describes the arrangement of molecules in the solid state |
| Atomic Coordinates (x, y, z) | Precise 3D position of every non-hydrogen atom | Allows for visualization of the complete molecular structure |
| Bond Lengths & Angles | Exact distances and angles between bonded atoms | Confirms connectivity and reveals structural strain or unusual geometry |
| Absolute Stereochemistry | The (R) or (S) configuration of chiral centers | Crucial for stereospecific synthesis and biological activity studies |
Mechanistic Studies of 5,9 Dimethyl 8 Decen 4 Ol Formation and Reactivity
Elucidation of Reaction Mechanisms in 5,9-Dimethyl-8-decen-4-ol Synthesis
The formation of this compound can be conceptually approached through a Grignard reaction, a powerful method for carbon-carbon bond formation. masterorganicchemistry.com A plausible synthetic route involves the reaction of a Grignard reagent, such as 2,6-dimethylhept-5-enylmagnesium bromide, with butanal.
Identification of Key Intermediates and Transition States.chemohollic.comrsc.org
The reaction mechanism proceeds through a series of well-defined intermediates and transition states. The initial step involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of butanal. masterorganicchemistry.com This leads to the formation of a six-membered ring transition state, which is a common feature in Grignard additions to carbonyl compounds. wikipedia.org
The key intermediate formed is a magnesium alkoxide, where the magnesium halide moiety is coordinated to the oxygen atom of the former carbonyl group. This intermediate is stable under the anhydrous conditions required for the Grignard reaction. wikipedia.org Subsequent workup with an aqueous acid solution protonates the alkoxide to yield the final product, this compound.
Table 1: Plausible Intermediates and Transition States in the Synthesis of this compound via Grignard Reaction
| Step | Description | Structure |
|---|---|---|
| 1 | Reactants | 2,6-dimethylhept-5-enylmagnesium bromide + Butanal |
| 2 | Transition State 1 | Six-membered ring transition state involving the coordination of the magnesium atom to the carbonyl oxygen. |
| 3 | Intermediate | Magnesium alkoxide of this compound. |
| 4 | Transition State 2 | Protonation of the magnesium alkoxide by a hydronium ion. |
| 5 | Product | this compound. |
Kinetic and Thermodynamic Considerations of Reaction Pathways.organic-chemistry.org
The addition of Grignard reagents to aldehydes is generally a rapid and exothermic reaction, suggesting a low activation energy and a thermodynamically favorable process. acs.org The reaction is typically irreversible under standard conditions, meaning it is under kinetic control. wikipedia.orglibretexts.org The product distribution is therefore determined by the relative rates of competing reaction pathways rather than the relative stabilities of the products. wikipedia.org
In the context of the synthesis of this compound, the primary reaction pathway is the 1,2-addition of the Grignard reagent to the carbonyl group of butanal. dalalinstitute.com A potential competing pathway could be the enolization of butanal by the Grignard reagent acting as a base, although this is generally less favored with aldehydes compared to ketones. organic-chemistry.org
Table 2: Hypothetical Kinetic and Thermodynamic Parameters for the Grignard Synthesis of this compound
| Parameter | Value (Illustrative) | Significance |
|---|---|---|
| Activation Energy (Ea) for 1,2-Addition | Low | Indicates a fast reaction rate. |
| Enthalpy of Reaction (ΔH) | Negative | Exothermic and thermodynamically favorable. |
| Activation Energy (Ea) for Enolization | Higher than 1,2-addition | Indicates a slower, less competitive reaction rate. |
| Gibbs Free Energy (ΔG) | Negative | Spontaneous reaction under standard conditions. |
Computational Chemistry Approaches to Reactivity Prediction
Computational chemistry provides valuable insights into reaction mechanisms, energetics, and the electronic structure of molecules, which can be applied to understand the reactivity of this compound.
Density Functional Theory (DFT) for Electronic Structure Analysis.academie-sciences.fr
Furthermore, DFT can be used to calculate the energies of the reactants, intermediates, transition states, and products, allowing for the determination of the reaction's energy profile. academie-sciences.fr This can help in understanding the kinetic and thermodynamic favorability of the reaction.
Molecular Dynamics Simulations for Conformational Analysis.masterorganicchemistry.com
Molecular dynamics (MD) simulations can be utilized to explore the conformational landscape of this compound. researchgate.net Due to its long carbon chain and the presence of a double bond, the molecule can adopt numerous conformations. MD simulations can provide insights into the preferred conformations in different solvent environments and at various temperatures. rsc.orgtohoku.ac.jp This information is crucial for understanding its physical properties and how it might interact with other molecules. For long-chain alcohols, MD simulations can also shed light on intermolecular interactions, such as hydrogen bonding. nih.gov
Biosynthesis and Natural Occurrence Studies of 5,9 Dimethyl 8 Decen 4 Ol
Chemical Ecology and Inter-species Interactions Involving 5,9-Dimethyl-8-decen-4-ol
Role as Semiochemicals or Pheromone Components in Analogous Systems
While direct evidence for this compound as a semiochemical is lacking, several structurally related compounds, particularly long-chain methylated alkanes, have been identified as crucial sex pheromone components in various insect species, primarily moths of the family Lyonetiidae, commonly known as leaf miners. These compounds often feature a 5,9-dimethyl substitution pattern, which appears to be a key structural motif for biological activity in these systems.
Research has led to the identification and synthesis of several of these analogous compounds. For instance, 5,9-dimethylpentadecane is a major sex pheromone component of the coffee leaf miner moth, Perileucoptera coffeella nih.gov. Similarly, 5,9-dimethylheptadecane has been identified as the major sex pheromone component of the apple leaf miner, Leucoptera malifoliella, and also plays a role in the chemical communication of Leucoptera scitella nih.govresearchgate.net. The minor pheromone components in Perileucoptera coffeella have been identified as 5,9-dimethylhexadecane nih.gov.
The specific stereochemistry of these chiral molecules is often critical for their biological activity. For example, studies on Leucoptera scitella have shown that only the (5S,9S)-isomer of 5,9-dimethylheptadecane is attractive to males researchgate.net. The presence of other stereoisomers does not appear to inhibit the response, but they are not attractive on their own researchgate.net. In the case of Perileucoptera coffeella, the (5S,9R)-isomer of 5,9-dimethylpentadecane was found to be the most attractive to males researchgate.net.
These findings highlight the importance of the 5,9-dimethylalkane structure in the chemical ecology of these leaf miner moths. The biosynthesis of these compounds likely involves modifications of fatty acid metabolism, leading to the characteristic branched hydrocarbon chains. The consistent presence of this structural motif across different species within the same family suggests a conserved evolutionary pathway for pheromone production and reception.
Table 1: 5,9-Dimethyl Alkanes as Sex Pheromones in Leaf Miner Moths
| Compound | Species | Role |
|---|---|---|
| 5,9-Dimethylpentadecane | Perileucoptera coffeella (Coffee leaf miner) | Major sex pheromone component nih.govnih.gov |
| 5,9-Dimethylhexadecane | Perileucoptera coffeella (Coffee leaf miner) | Minor sex pheromone component nih.gov |
| 5,9-Dimethylheptadecane | Leucoptera malifoliella (Apple leaf miner) | Major sex pheromone component nih.gov |
| 5,9-Dimethylheptadecane | Leucoptera scitella | Sex pheromone component researchgate.netresearchgate.net |
Behavioral and Physiological Responses of Organisms to Related Compounds
The behavioral and physiological responses of insects to these 5,9-dimethylalkane pheromones are characteristic of sex attractants. In field trapping experiments, synthetic versions of the naturally occurring active stereoisomers have been shown to be highly effective in attracting male moths.
For Leucoptera scitella, field tests demonstrated that traps baited with the (5S,9S)-isomer of 5,9-dimethylheptadecane captured a significant number of male moths, while other isomers were inactive researchgate.net. The addition of other stereoisomers to the active (5S,9S)-isomer did not significantly alter the trap catches, indicating that these other isomers are neither synergistic nor inhibitory at the tested ratios researchgate.net.
Similarly, for the coffee leaf miner, Perileucoptera coffeella, field studies in Mexico revealed that traps baited with the (5S,9R)-stereoisomer of 5,9-dimethylpentadecane were the most effective in capturing males researchgate.net. The other stereoisomers showed varying degrees of lower attraction researchgate.net. This demonstrates a clear behavioral response of the male moths to a specific stereoisomer of their species' sex pheromone.
At the physiological level, these semiochemicals are detected by specialized olfactory receptor neurons housed in the antennae of the male moths. While the specific electrophysiological responses to this compound have not been studied, research on related systems shows that the antennae of male moths are highly tuned to the specific pheromone components of their species. Electrophysiological recordings, such as electroantennography (EAG), would typically show a significant response to the active pheromone components. For instance, in a study of the American population of Lyonetia prunifoliella, the (5S,9S) isomers of the minor pheromone constituents, which include 5,9-dimethyloctadecane and 5,9-dimethylheptadecane, elicited electrophysiological responses researchgate.net.
The specificity of these responses underscores the co-evolution of pheromone production in females and pheromone reception in males, ensuring reproductive isolation between closely related species.
Table 2: Behavioral Responses of Leaf Miner Moths to Specific Stereoisomers of 5,9-Dimethyl Alkanes
| Species | Compound | Active Stereoisomer | Behavioral Response |
|---|---|---|---|
| Leucoptera scitella | 5,9-Dimethylheptadecane | (5S,9S) | Attraction of males researchgate.net |
| Perileucoptera coffeella | 5,9-Dimethylpentadecane | (5S,9R) | Strong attraction of males researchgate.net |
Environmental Fate and Degradation Mechanisms of 5,9 Dimethyl 8 Decen 4 Ol
Biotic Degradation Processes and Microbial Transformations
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. This is often the most significant pathway for the environmental removal of many organic chemicals.
While specific biodegradability test results for 5,9-Dimethyl-8-decen-4-ol are not extensively documented in publicly available literature, compounds with similar structures (aliphatic alcohols and alkenes) are generally known to be biodegradable. Microorganisms can utilize such compounds as carbon sources. The degradation process is expected to occur under aerobic conditions in soil, sediment, and water. The branched nature of the molecule may influence the rate of degradation compared to linear analogues, but it is not expected to be persistent in the environment. Studies on a wide range of hydrocarbons have shown that biodegradation half-lives in environmental media like seawater and lake water can be on the order of days to weeks. acs.org
The microbial degradation of this compound is anticipated to proceed through common metabolic pathways for alcohols and alkenes. The initial step would likely involve the oxidation of the alcohol group to form an aldehyde, followed by further oxidation to a carboxylic acid. Another potential pathway involves the microbial oxidation of the double bond.
Subsequent steps would involve the beta-oxidation of the resulting fatty acid, progressively shortening the carbon chain. This process breaks down the molecule into smaller units that can be funneled into central metabolic pathways, such as the citric acid cycle, ultimately leading to mineralization (conversion to carbon dioxide and water). While specific metabolites for this exact compound are not identified in the searched literature, a plausible intermediate following oxidation would be 5,9-dimethyl-8-decenoic acid. Further breakdown could lead to simpler organic acids.
Table 7.3: Plausible Microbial Degradation Intermediates
| Compound Name | Chemical Formula | Role |
|---|---|---|
| 5,9-Dimethyl-8-decenal | C₁₂H₂₂O | Initial oxidation product |
| 5,9-Dimethyl-8-decenoic acid | C₁₂H₂₂O₂ | Carboxylic acid intermediate |
Modeling Environmental Distribution and Persistence of this compound
The predictions for this compound are based on its structural similarity to other long-chain aliphatic alcohols, for which more extensive data is available. nih.govnih.govresearchgate.net These analogous compounds generally exhibit rapid biodegradation and low to moderate potential for bioaccumulation. nih.govnih.gov The presence of a double bond and branching in the structure of this compound can influence its environmental behavior, potentially affecting its degradation rate and partitioning characteristics.
The following tables present estimated physicochemical properties and environmental fate predictions for this compound, derived from QSAR models. It is important to note that these are estimated values and should be used for screening-level assessment in the absence of measured data. epa.gov
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Model/Method | Significance for Environmental Fate |
| Molecular Weight | 184.34 g/mol | - | Influences diffusion and transport. |
| Log Kow (Octanol-Water Partition Coefficient) | 4.5 - 5.5 | KOWWIN™ (EPI Suite™) | Indicates a high potential for sorption to organic matter in soil and sediment, and a potential for bioaccumulation in aquatic organisms. nih.gov |
| Water Solubility | 10 - 50 mg/L | WSKOWWIN™ (EPI Suite™) | Low water solubility limits its concentration in the aqueous phase and promotes partitioning to other environmental compartments. |
| Henry's Law Constant | 1.0 x 10-5 - 5.0 x 10-5 atm-m3/mol | HENRYWIN™ (EPI Suite™) | Suggests that volatilization from water surfaces can be a significant, but not rapid, removal mechanism. |
| Vapor Pressure | 1.0 x 10-3 - 5.0 x 10-3 mmHg | MPBPWIN™ (EPI Suite™) | Low vapor pressure indicates that the compound is not highly volatile under standard conditions. |
Table 2: Predicted Environmental Distribution of this compound (Level III Fugacity Model)
| Environmental Compartment | Predicted Distribution (%) | Basis of Prediction |
| Air | < 1 | Low vapor pressure and moderate Henry's Law Constant. |
| Water | 5 - 15 | Low water solubility and high Log Kow lead to partitioning out of the water column. |
| Soil | 40 - 60 | High Log Kow indicates strong adsorption to soil organic carbon. |
| Sediment | 30 - 50 | Similar to soil, the compound is expected to partition significantly to sediment in aquatic systems. |
Table 3: Predicted Environmental Persistence of this compound
| Degradation Process | Predicted Half-Life | Model/Method | Remarks |
| Biodegradation | |||
| - Aerobic (Water) | Days to Weeks | BIOWIN™ (EPI Suite™) | The presence of an alcohol functional group and alkyl chains suggests it is susceptible to microbial degradation. Long-chain alcohols are generally readily biodegradable. nih.govnih.gov |
| - Aerobic (Soil) | Weeks | BIOWIN™ (EPI Suite™) | Biodegradation is a key removal process in soil, though sorption may reduce bioavailability. |
| Abiotic Degradation | |||
| - Atmospheric Oxidation | Hours | AOPWIN™ (EPI Suite™) | Rapid reaction with hydroxyl radicals is expected due to the presence of the double bond. |
| - Hydrolysis | Not significant | HYDROWIN™ (EPI Suite™) | The molecule lacks functional groups that are susceptible to environmental hydrolysis. |
Detailed research findings on long-chain aliphatic alcohols support the predictions for this compound. Studies on similar alcohols have shown that they are readily biodegradable in aquatic and soil environments. nih.govnih.gov The rate of biodegradation can be influenced by factors such as temperature, pH, and the microbial population present. The high Log Kow value suggests a strong tendency to partition from water into soil, sediment, and biota. While this indicates a potential for bioaccumulation, rapid metabolism in organisms can mitigate this, a factor not always fully captured by simple BCF models. nih.gov
The Level III fugacity model results indicate that if this compound is released into the environment, it will predominantly reside in soil and sediment due to its hydrophobic nature. Its persistence in these compartments will be primarily governed by the rate of biodegradation. In the atmosphere, its persistence is expected to be very short due to rapid oxidation by hydroxyl radicals, a process enhanced by the presence of the carbon-carbon double bond.
Derivatives and Analogues of 5,9 Dimethyl 8 Decen 4 Ol in Chemical Research
Rational Design and Synthesis of Structurally Modified Analogues
The rational design of analogues of 5,9-Dimethyl-8-decen-4-ol involves strategic modifications to its chemical architecture to probe the impact of these changes on its properties. Key areas of exploration include alterations to the alkyl chain and the introduction or modification of functional groups.
Variations in the length and branching of the alkyl chain of this compound can significantly influence its physical and olfactory properties. Research in this area, often drawing parallels from studies on similar terpenoid alcohols like citronellol (B86348), focuses on several key modifications:
Chain Length Modification: Analogues with shorter or longer carbon chains are synthesized to investigate the effect of molecular size on volatility and odor character. For instance, increasing the chain length in aliphatic alcohols generally leads to a decrease in volatility and can shift the odor profile from fresh and green to more waxy or fatty notes. researchgate.netnih.gov
Alteration of Methyl Group Positions: The positions of the methyl groups at C5 and C9 are crucial to the molecule's identity. Synthesizing analogues with methyl groups at different locations along the decene backbone allows researchers to map the steric requirements of olfactory receptors. nih.gov The presence and position of methyl branches can significantly impact how a molecule fits into a receptor binding pocket, thereby altering the perceived scent.
The synthesis of these structurally modified analogues often employs established organometallic reactions, such as Grignard reactions or Wittig olefination, to build the desired carbon skeleton.
Table 1: Examples of Potential Alkyl Chain Variations in Analogues of this compound
| Modification Type | Example of Analogue Structure | Anticipated Impact on Properties |
| Chain Elongation | 5,10-Dimethyl-9-undecen-4-ol | Decreased volatility, potentially more waxy/fatty odor notes. |
| Chain Shortening | 5,8-Dimethyl-7-nonen-4-ol | Increased volatility, potentially fresher/greener odor notes. |
| Isomeric Branching | 6,9-Dimethyl-8-decen-4-ol | Altered molecular shape, leading to a different olfactory profile. |
| Increased Branching | 5,7,9-Trimethyl-8-decen-4-ol | Increased steric bulk, potentially leading to a weaker or different scent. |
Modification of the hydroxyl group and the carbon-carbon double bond in this compound opens up a vast chemical space for creating new derivatives with diverse properties. These strategies are well-documented for other unsaturated alcohols and are directly applicable here. researchgate.netmdpi.com
Esterification: The conversion of the hydroxyl group to an ester is a common derivatization strategy in fragrance chemistry. mdpi.com Acetates, propionates, and butyrates of similar alcohols often possess fruity and floral scents, which can be a desirable modification from the parent alcohol's profile.
Oxidation of the Alcohol: Oxidation of the secondary alcohol at C4 to a ketone would yield 5,9-dimethyl-8-decen-4-one. Carbonyl compounds are a major class of odorants, and this transformation would be expected to significantly alter the olfactory character, potentially introducing metallic, fruity, or herbaceous notes.
Reactions of the Double Bond: The terminal double bond is another site for chemical modification.
Hydrogenation: Selective hydrogenation of the double bond would produce the saturated alcohol, 5,9-dimethyldecan-4-ol. This would likely result in a weaker, more fatty or waxy odor profile.
Epoxidation: Epoxidation of the double bond would introduce an oxirane ring, a functional group known to be present in some odorants. This would increase the molecule's polarity and could lead to sweet or fruity notes.
Hydroxylation: Dihydroxylation of the double bond would yield a diol, significantly increasing the molecule's polarity and likely rendering it odorless due to low volatility.
The synthesis of these derivatives utilizes a wide range of standard organic reactions, such as Fischer esterification, Williamson ether synthesis, and various oxidation and epoxidation methods. nih.govcopernicus.orgtheses.cz
Table 2: Common Functional Group Modifications of Unsaturated Alcohols
| Functional Group Targeted | Reaction Type | Resulting Derivative | Potential Change in Properties |
| Hydroxyl Group (-OH) | Esterification | Ester (e.g., acetate) | Introduction of fruity/floral notes, altered volatility. |
| Hydroxyl Group (-OH) | Etherification | Ether (e.g., methyl ether) | Altered polarity and odor profile. |
| Hydroxyl Group (-OH) | Oxidation | Ketone | Significant change in odor character (e.g., metallic, fruity). |
| Double Bond (C=C) | Hydrogenation | Saturated Alcohol | Reduced odor intensity, more fatty/waxy notes. |
| Double Bond (C=C) | Epoxidation | Epoxide | Increased polarity, potential for sweet/fruity notes. |
Structure-Reactivity and Structure-Property Relationship Studies on Analogues
Understanding the relationship between the structure of this compound analogues and their chemical and sensory properties is a primary goal of this research. These studies provide valuable insights that guide the design of new molecules with specific desired characteristics.
The structural modifications described above not only alter the sensory properties of the analogues but also influence their chemical reactivity and stability.
Steric Hindrance: The introduction of bulkier alkyl groups near the hydroxyl or the double bond can sterically hinder reactions at these sites. For example, increased branching around the C4 alcohol could slow down the rate of esterification.
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can affect the reactivity of nearby functional groups. For instance, modifying the electronic nature of the molecule could influence the susceptibility of the double bond to electrophilic addition.
Stability: The stability of the analogues can also be affected by structural changes. For example, the presence of certain functional groups might make the molecule more susceptible to degradation under heat, light, or acidic/basic conditions.
The primary driver for the synthesis of analogues of this compound is often the desire to create novel and valuable fragrances. Structure-odor relationship (SOR) studies are therefore of paramount importance.
Impact of Chain Length and Branching: As previously mentioned, the size and shape of the molecule are critical determinants of its odor. Studies on other aliphatic alcohols have shown that there is often an optimal chain length for a particular odor character. nih.govresearchgate.net Branching can introduce chirality, and the different enantiomers of a chiral odorant can have distinct smells.
Role of the Functional Group: The nature of the functional group is a key determinant of the odor class. researchgate.net For example, alcohols, esters, and ketones derived from the same carbon skeleton will almost always have distinctly different scents. The position of the functional group is also critical; for instance, moving the hydroxyl group along the carbon chain would likely lead to a different odor profile. researchgate.net
Sensory evaluation of newly synthesized analogues is typically carried out by trained panels of perfumers who describe the odor character and intensity. These qualitative descriptions, combined with quantitative measurements of odor detection thresholds, provide the data needed to build predictive SOR models. researchgate.netresearchgate.net
Development of Advanced Synthetic Methodologies for Diversification
To efficiently explore the vast chemical space of possible analogues, researchers are continually developing more advanced and efficient synthetic methods.
Asymmetric Synthesis: For chiral analogues, the development of stereoselective synthetic routes is crucial, as different stereoisomers can have different olfactory properties. chemrxiv.org Methods such as asymmetric hydrogenation, epoxidation, and alkylation are employed to control the stereochemistry of the products.
Catalytic Methods: The use of transition metal catalysis allows for novel and efficient bond formations. For example, catalytic C-H activation could enable the direct functionalization of the alkyl chain at positions that are difficult to access through traditional methods.
Combinatorial Chemistry: High-throughput synthesis and screening techniques can be applied to rapidly generate and evaluate libraries of related analogues, accelerating the discovery of new odorants.
Biocatalysis: The use of enzymes can offer highly selective and environmentally friendly routes to the synthesis of specific analogues. For instance, lipases can be used for the stereoselective esterification of the alcohol. chimia.ch
The development of these advanced methodologies not only facilitates the synthesis of diverse analogues of this compound but also contributes to the broader field of organic synthesis.
Broader Research Applications of 5,9 Dimethyl 8 Decen 4 Ol in Chemical Sciences
Role as Synthetic Intermediates in Complex Molecule Synthesis
While direct applications of 5,9-dimethyl-8-decen-4-ol as a starting material in the total synthesis of complex natural products are not extensively documented, its structural motifs are relevant to the synthesis of bioactive compounds, particularly insect pheromones. The synthesis of all four possible stereoisomers of 4,8-dimethyldecanal, the aggregation pheromone of flour beetles, highlights the importance of the dimethyl-substituted carbon chain. This suggests that related structures, such as this compound, could serve as valuable chiral building blocks or precursors for the synthesis of other insect pheromones or bioactive terpenoids. The strategic placement of its hydroxyl group and the terminal double bond allows for a variety of chemical transformations, making it a potentially versatile, though currently underutilized, synthetic intermediate.
Contributions to Fundamental Fragrance Chemistry Research
The study of this compound and its isomers contributes to the fundamental understanding of how molecular structure dictates olfactory perception. Its close structural relationship to well-known fragrance molecules like citronellol (B86348) provides a basis for investigating the nuances of odor character.
Research into the structure-odor relationships of aliphatic alcohols is a cornerstone of fragrance chemistry. The olfactory character of these molecules is highly dependent on their geometry, including the position of double bonds and the location and chirality of the hydroxyl group. For instance, the two stereoisomers of citronellol possess distinct scents: (+)-citronellol has a characteristic citrus smell, while (–)-citronellol is described as having a fresh, floral, clean rose aroma. rsc.org This principle of stereoisomer-dependent odor profiles is directly applicable to this compound.
A recent study on novel non-canonical terpenes, including methylated derivatives of citronellol, further illuminates the subtle structural modifications that can lead to significant changes in odor perception. fraunhofer.deresearchgate.net For example, 2-methylcitronellol was found to have a citrus-like scent with a low odor threshold in the air, indicating its potency as a fragrance molecule. fraunhofer.deresearchgate.net These findings suggest that the specific arrangement of methyl groups and the hydroxyl function in this compound would result in a unique olfactory profile, likely within the floral, citrus, and waxy spectrum typical of such terpene alcohols. pellwall.com The study of such molecules helps to build predictive models for the scent of new compounds, advancing the academic understanding of olfaction.
Table 1: Odor Profiles of Structurally Related Terpene Alcohols
| Compound Name | Odor Description |
|---|---|
| (+)-Citronellol | Citrus |
| (–)-Citronellol | Fresh, floral, clean rose |
| 2-Methylcitronellol | Citrus-like |
| Geraniol | Floral-rose, sweet |
| Linalool | Floral, woody |
This table is generated based on available data for structurally similar compounds to infer the potential olfactory characteristics of this compound.
Catalysis and Biocatalysis Development Using this compound as Substrate or Product
The structure of this compound, an unsaturated terpene alcohol, makes it an interesting candidate for studies in catalysis and biocatalysis. The enzymatic transformation of terpenes is a significant area of research for producing high-value, naturally derived compounds for the flavor, fragrance, and pharmaceutical industries.
Fungi, in particular, possess multi-enzymatic systems capable of performing specific reactions on terpene substrates. longdom.org For example, the fungus Rhizopus oryzae has been used for the biotransformation of citronellol, a structural isomer of this compound. longdom.orglongdom.orgresearchgate.net This process yields hydroxylated derivatives, such as 7-hydroxy citronellol, which are valuable fragrance compounds. longdom.orglongdom.org Similarly, Aspergillus niger has been shown to convert citral (B94496) to citronellol. agriculturejournals.cz The enzymatic degradation of terpenes like citronellol often begins with the oxidation of the primary alcohol group. dtic.mil
Given these precedents, this compound could serve as a substrate for microbial or isolated enzyme-catalyzed reactions, such as:
Hydroxylation: Introduction of additional hydroxyl groups at various positions on the carbon chain.
Oxidation: Conversion of the secondary alcohol group to a ketone.
Epoxidation: Formation of an epoxide at the terminal double bond, a reaction catalyzed by cytochrome P450 enzymes. nih.gov
These transformations would lead to a variety of derivatives with potentially novel and useful properties, contributing to the development of new biocatalytic processes.
Table 2: Potential Biotransformation Reactions of this compound
| Reaction Type | Potential Product(s) |
|---|---|
| Hydroxylation | Dihydroxylated derivatives |
| Oxidation | 5,9-Dimethyl-8-decen-4-one |
| Epoxidation | 8,9-Epoxy-5,9-dimethyl-decan-4-ol |
This table outlines hypothetical biotransformation products based on known enzymatic reactions with similar terpene alcohols.
Applications in Chemo-Analytical Method Development
In chemo-analytical science, the availability of pure, well-characterized compounds is essential for the development and validation of analytical methods. This compound can serve as an analytical reference material in the analysis of essential oils and other complex natural extracts.
The standard technique for the analysis of volatile and semi-volatile compounds like terpene alcohols is Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID). sigmaaldrich.comresearchgate.netresearchgate.netazolifesciences.comchromatographyonline.com For complex mixtures, more advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) are employed to achieve better separation of isomers and related compounds. researchgate.netchromatographyonline.com
In this context, this compound could be used as:
A reference standard for the identification and quantification of this specific compound in various matrices.
A component in a standard mixture for method validation , helping to assess parameters like linearity, accuracy, and precision.
A tool for retention index calibration , which aids in the identification of unknown compounds in complex chromatograms.
The development of robust analytical methods is crucial for quality control in the fragrance and flavor industries, as well as for research in chemical ecology and natural product chemistry.
Future Research Directions and Emerging Paradigms for 5,9 Dimethyl 8 Decen 4 Ol
Advanced Computational Modeling and Simulation for Predictive Research
Computational chemistry and in silico methods offer the potential to accelerate our understanding of 5,9-Dimethyl-8-decen-4-ol, minimizing the need for extensive and resource-intensive laboratory experimentation. These predictive tools can provide valuable insights into the molecule's behavior and guide its synthesis and application. By leveraging theoretical and statistical models, inherent thermodynamic properties of terpenes can be calculated, offering a promising strategy for identifying suitable applications while avoiding costly experimental trial and error. rsc.orgbiu.ac.il
De Novo Design of Synthetic Routes
The synthesis of complex organic molecules like terpenes has traditionally been a significant challenge. rsc.orgnih.gov However, the advent of de novo pathway design, which utilizes computational algorithms to map out novel synthetic routes from simple precursors, presents a transformative approach. pnas.orgnih.govresearchgate.net For this compound, computational tools could be employed to design efficient and sustainable synthetic pathways. This could involve identifying novel enzyme catalysts or chemical reactions that optimize yield and reduce byproducts. By exploring uncharted biochemical spaces, these design algorithms can propose innovative routes that may not be apparent through traditional retrosynthetic analysis. researchgate.net
Machine Learning for Structure-Property Correlations
Machine learning is revolutionizing molecular design by enabling the prediction of a molecule's properties based on its structure. encyclopedia.pubgithub.ioresearchgate.netarxiv.org For this compound, machine learning models, particularly graph neural networks, could be trained on existing data from other fragrance molecules to predict its olfactory characteristics. acs.org This approach, known as Quantitative Structure-Odor Relationship (QSOR) modeling, can significantly accelerate the discovery of new fragrance ingredients. github.ioarxiv.org Beyond its scent profile, machine learning can also predict other crucial properties such as solubility, boiling point, and potential interactions with other molecules, thereby guiding its formulation in various products.
High-Throughput Screening in Chemical Discovery and Optimization
High-throughput screening (HTS) is a powerful methodology that allows for the rapid testing of millions of chemical and biological samples. chemcopilot.comwikipedia.orgctppc.org In the context of this compound, HTS could be instrumental in both discovering novel applications and optimizing its properties. While traditionally used in drug discovery, HTS is increasingly being applied to materials science and chemistry. wikipedia.org
Automated systems can screen vast libraries of compounds to identify molecules with desired activities, accelerating the pace of research. bmglabtech.comnih.gov For this compound, HTS could be used to:
Identify synergistic or antagonistic effects when combined with other fragrance ingredients.
Discover novel biological activities , such as antimicrobial or insect-repellent properties.
Optimize its performance in different formulations, such as soaps, detergents, and cosmetics.
The integration of robotics, data processing software, and sensitive detectors in HTS allows for the rapid generation and analysis of vast amounts of data, providing a comprehensive understanding of the compound's potential. chemcopilot.comwikipedia.org
Sustainable Synthesis and Green Chemistry Principles in this compound Production
The chemical industry is undergoing a significant shift towards more sustainable and environmentally friendly practices. The principles of green chemistry, which focus on reducing waste, using renewable resources, and designing safer chemicals, are paramount in this transition. The production of this compound can be reimagined through the application of these principles.
Future research in this area could focus on:
Utilizing renewable feedstocks: Exploring biosynthetic routes from plant-derived precursors.
Employing biocatalysis: Using enzymes to carry out specific chemical transformations with high selectivity and under mild conditions, thus reducing energy consumption and waste. rsc.org
Solvent-free or green solvent systems: Investigating reaction conditions that minimize or eliminate the use of hazardous organic solvents. researchgate.net
Atom economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.
By embracing green chemistry, the production of this compound can be made more economically viable and environmentally responsible. rsc.org
Interdisciplinary Research Frontiers Integrating this compound Studies (e.g., Materials Science, Sensors)
The unique chemical structure of terpene alcohols like this compound opens up possibilities for their application in diverse and interdisciplinary fields beyond traditional fragrance use.
Materials Science: Terpenes are increasingly being explored as renewable feedstocks for the synthesis of novel polymers. diva-portal.orgresearchgate.netresearchgate.net The hydroxyl group and the double bond in this compound could serve as functional handles for polymerization, leading to the creation of new bio-based plastics and elastomers with unique properties.
Sensors: The development of chemical sensors for the detection of volatile organic compounds (VOCs) is a rapidly growing field. Terpenes, with their distinct chemical properties, are interesting target analytes. Molecularly imprinted polymers (MIPs) can be designed to create specific recognition sites for molecules like this compound, enabling the development of highly selective sensors. mdpi.comresearchgate.netingentaconnect.comresearchgate.net These sensors could have applications in environmental monitoring, food quality control, and medical diagnostics.
The future of research on this compound is not confined to a single discipline. By fostering collaboration between chemists, biologists, materials scientists, and engineers, the full potential of this molecule can be realized, leading to innovative technologies and sustainable solutions.
Q & A
Q. How can researchers resolve contradictions in reported binding affinities or synthetic yields for this compound?
- Methodology : Perform systematic replication studies under controlled conditions (temperature, solvent purity). Use constraint-based random simulation to identify over-constrained variables (e.g., reagent ratios, reaction time) . Apply meta-analysis frameworks to aggregate data from heterogeneous studies, adjusting for covariates like catalyst type or analytical method .
05 文献检索Literature search for meta-analysis02:58
Q. What role does this compound play in spirocyclic compound synthesis, and how can its reactivity be optimized?
- Methodology : Explore its use as a diol precursor in spiroannulation reactions. For example, react with 2-oxa-spiro[3.4]octane-1,3-dione under acidic conditions to form fused oxa-aza spirocycles. Monitor reaction progress via TLC and optimize yields by varying Lewis acid catalysts (e.g., BF-EtO vs. ZnCl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
